3-Methylpyridine-2,5-diol
Description
3-Methylpyridine-2,5-diol (C₆H₇NO₂) is a pyridine derivative characterized by hydroxyl groups at positions 2 and 5 and a methyl substituent at position 2. This compound belongs to the class of dihydroxypyridines, which exhibit unique chemical reactivity due to the electron-withdrawing effects of the hydroxyl groups and the aromatic pyridine ring.
Properties
IUPAC Name |
5-hydroxy-3-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(8)3-7-6(4)9/h2-3,8H,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHSDALINJTNBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292518 | |
| Record name | 5-Hydroxy-3-methyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59273-17-5 | |
| Record name | 5-Hydroxy-3-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59273-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-3-methyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyridine-2,5-diol can be achieved through several synthetic routes. One common method involves the hydroxylation of 3-methylpyridine using suitable oxidizing agents. For instance, the reaction of 3-methylpyridine with hydrogen peroxide in the presence of a catalyst can yield this compound. Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed hydroxylation, to introduce hydroxyl groups at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Methylpyridine-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding methylpyridine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
3-Methylpyridine-2,5-diol serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for the introduction of functional groups that can be utilized in further chemical transformations. For instance, it can be used to synthesize pyridine derivatives that are essential in pharmaceuticals and agrochemicals.
2. Ligand in Coordination Chemistry
The compound is also employed as a ligand in coordination chemistry. Its ability to coordinate with metal ions enhances the stability and reactivity of metal complexes, which are crucial in catalysis and materials science.
Biological Applications
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
2. Anticancer Research
Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells, potentially serving as a therapeutic agent in oncology .
Medicinal Applications
1. Therapeutic Agent Development
Ongoing research is exploring the use of this compound as a therapeutic agent for various diseases. Its pharmacological profile suggests potential benefits in treating conditions such as inflammation and metabolic disorders .
2. Drug Design
The compound's structural characteristics make it an attractive scaffold for drug design. Modifications to its structure can lead to the development of novel drugs with enhanced efficacy and selectivity against specific biological targets .
Industrial Applications
1. Production of Fine Chemicals
In the industrial sector, this compound is utilized in the production of fine chemicals. Its derivatives are used in creating dyes, pigments, and other specialty chemicals that require high purity and specific functional properties.
2. Agrochemical Synthesis
The compound plays a role in synthesizing agrochemicals, including herbicides and pesticides. Its effectiveness as an intermediate allows for the development of products that enhance agricultural productivity while minimizing environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methylpyridine-2,5-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
The hydroxyl and methyl group positions in 3-Methylpyridine-2,5-diol distinguish it from other pyridine derivatives:
- 2,5-Xylenol (2,5-Dimethylphenol): A benzene-ring analog with hydroxyl and methyl groups at positions 2 and 3. Unlike this compound, 2,5-xylenol lacks the pyridine nitrogen, resulting in higher electron density and altered solubility (3,835 mg/L in water) .
- 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine : Features an amine group at position 2 and a silyl-ethynyl substituent at position 3. The absence of hydroxyl groups reduces polarity, as reflected in its higher molecular weight (204.34 g/mol) and commercial pricing (up to $4,800/25 g) .
Physicochemical Properties
Key properties of this compound and analogs are inferred from related compounds:
*Estimated based on molecular formula. †Predicted due to hydroxyl groups. ‡Inferred from pyridine derivatives.
Key Differentiators
- Solubility : Hydroxyl groups improve water solubility relative to silyl- or chloro-substituted pyridines (e.g., HB331-1) .
Biological Activity
3-Methylpyridine-2,5-diol, a derivative of pyridine, has gained attention in recent years for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a methyl group at the 3-position and hydroxyl groups at the 2 and 5 positions of the pyridine ring. Its chemical formula is , with a molecular weight of approximately 141.15 g/mol. The presence of hydroxyl groups contributes to its reactivity and potential interactions with biological macromolecules.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
2. Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its ability to modulate specific signaling pathways relevant to tumor growth is under exploration .
3. Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. It is believed to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction: The compound may inhibit key enzymes involved in metabolic processes, thereby altering cellular functions.
- Receptor Modulation: It could act on specific receptors, influencing signal transduction pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that it may induce oxidative stress in target cells, leading to apoptosis.
Case Studies
-
Antimicrobial Activity Study:
- A study evaluated the effectiveness of this compound against various bacteria. Results indicated significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
-
Anticancer Mechanism Exploration:
- In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
